Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate
Description
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 5-methylpyrazine moiety at position 2 and an ethyl ester at position 2. The methylpyrazine substituent introduces unique electronic and steric properties, influencing reactivity and biological interactions. This article provides a detailed comparison of this compound with structurally related thiazole carboxylates, emphasizing synthetic routes, physicochemical properties, and bioactivity.
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
ethyl 2-(5-methylpyrazin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H11N3O2S/c1-3-16-11(15)9-6-17-10(14-9)8-5-12-7(2)4-13-8/h4-6H,3H2,1-2H3 |
InChI Key |
KAZZFOQVBGKQFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=NC=C(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate typically involves the condensation of 5-methylpyrazine-2-carboxylic acid with thioamide derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings, respectively.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiazolidines or pyrazolidines
Substitution: Formation of various substituted thiazole or pyrazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt fungal cell membrane integrity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The structural analogs of Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate primarily differ in substituents on the thiazole ring and their positions. Key examples include:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in ) lower HOMO-LUMO gaps, enhancing charge transfer properties. The target compound’s methylpyrazine group may similarly influence conjugation but with less electron withdrawal than nitro.
- Bioactivity Correlations: Amino substituents (e.g., in ) enhance antitumor activity, while ester groups (common in all analogs) facilitate prodrug activation.
Yield Comparison :
Physicochemical Properties
- HOMO-LUMO Gaps: Compounds with electron-withdrawing groups (e.g., –NO₂ in ) exhibit smaller gaps (4.14 eV), favoring charge transfer. The methylpyrazine group, being moderately electron-deficient, may similarly reduce the gap compared to alkyl-substituted analogs.
- Solubility : Piperazine-containing derivatives (e.g., ) show improved aqueous solubility, whereas hydrophobic substituents (e.g., –CF₃ in ) enhance membrane permeability.
Biological Activity
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, a pyrazine moiety, and an ethyl ester functional group. Its chemical formula is , and it exhibits properties typical of thiazole derivatives, which are known for their diverse biological activities.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various microbial strains:
- Bacterial Inhibition : Studies indicate that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have demonstrated effectiveness against Bacillus subtilis and Escherichia coli .
- Antifungal Activity : Some derivatives exhibit antifungal properties against strains like Aspergillus niger, indicating potential applications in treating fungal infections .
Anticancer Activity
Recent research highlights the potential of thiazole-based compounds as anticancer agents. This compound may function as a SIRT2 inhibitor, which is implicated in cancer progression:
- Mechanism of Action : The compound has been shown to induce cell death in cancer cell lines, with an IC50 value indicating effective inhibition of cancer cell proliferation . This suggests that it may interfere with critical cellular pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazole and pyrazine rings. Research has established that modifications at specific positions can enhance or diminish biological efficacy:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position on Thiazole | Increased antimicrobial potency |
| 4-position on Thiazole | Enhanced anticancer activity |
| Pyrazine Ring | Modulates overall bioactivity |
Case Studies
- Antimicrobial Screening : A study involving a series of thiazole derivatives, including this compound, found that specific modifications led to improved minimum inhibitory concentrations (MICs) against Bacillus subtilis and other pathogens .
- Anticancer Evaluation : In vitro studies demonstrated that compounds with similar structures inhibited SIRT2 activity, leading to increased acetylation of α-tubulin in cancer cells. This suggests a mechanism through which these compounds may exert their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
